
5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methoxy groups and a methyl group attached to the phenyl ring, which is further connected to the isoxazole ring through a carboxylic acid group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is known as the 1,3-dipolar cycloaddition or Huisgen cycloaddition. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and environmental concerns. These methods include the use of microwave irradiation to accelerate the reaction and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoxazolines or isoxazolidines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-Phenylisoxazole-3-carboxylic Acid
Uniqueness
5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of two methoxy groups and a methyl group on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity compared to other isoxazole derivatives. The specific arrangement of these groups can enhance its potential as a drug candidate or a chemical intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C13H13NO5 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
5-(4,5-dimethoxy-2-methylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-7-4-11(17-2)12(18-3)5-8(7)10-6-9(13(15)16)14-19-10/h4-6H,1-3H3,(H,15,16) |
Clave InChI |
AJKCNYPCPOPUOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)

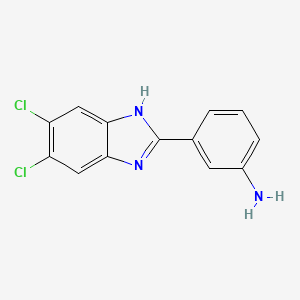
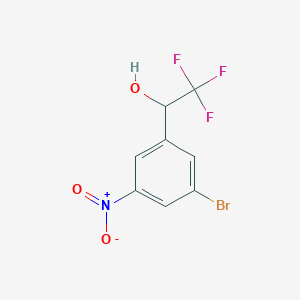
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
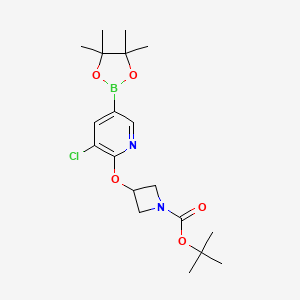
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)
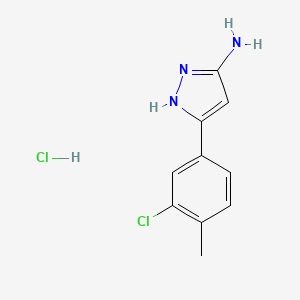

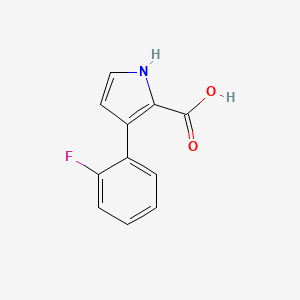
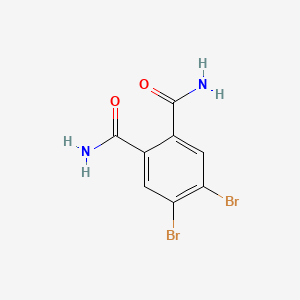
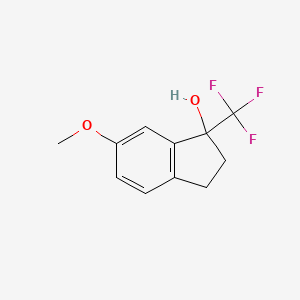

![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)
